Hexatriacontane

Differential Scanning Calorimetry (DSC) polymorphism phase-change-material characterisation

Hexatriacontane (n-C36H74) is a long-chain normal alkane that is solid at room temperature and exhibits well-defined, multi-stage polymorphic phase transitions in the 70–76 °C range. As an even‑carbon‑number n‑paraffin, it adopts a monoclinic low‑temperature crystal form that transforms to an orthorhombic structure at ~72 °C and then to a rotational hexagonal phase at ~73 °C before melting.

Molecular Formula C36H74
Molecular Weight 507.0 g/mol
CAS No. 630-06-8
Cat. No. B166362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexatriacontane
CAS630-06-8
SynonymsAlkane C36
Molecular FormulaC36H74
Molecular Weight507.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
InChIKeyYDLYQMBWCWFRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.35e-09 M
In water, 3.9X10-14 mg/L at 25 °C (est)

Hexatriacontane (CAS 630-06-8) Procurement Guide: Technical Baseline for Scientific and Industrial Buyers


Hexatriacontane (n-C36H74) is a long-chain normal alkane that is solid at room temperature and exhibits well-defined, multi-stage polymorphic phase transitions in the 70–76 °C range [1]. As an even‑carbon‑number n‑paraffin, it adopts a monoclinic low‑temperature crystal form that transforms to an orthorhombic structure at ~72 °C and then to a rotational hexagonal phase at ~73 °C before melting [2]. This rich phase‑change architecture, combined with its high latent heat capacity, positions hexatriacontane as a distinct candidate for thermal energy storage, micro‑actuation, and chromatographic calibration—applications where the precise temperature and enthalpy signature of a pure, single‑component n‑alkane cannot be reproduced by generic paraffin wax blends or by adjacent chain‑length alkanes.

Thermal Analysis Well-resolved polymorphic transitions support direct DSC enthalpy quantification without deconvolution.
Latent Heat Storage Multi-stage phase-change cascade enables stepped thermal energy extraction in PCM devices.
Chromatography Pure, single-peak n-alkane serves as a high-boiling retention-index standard for GC system qualification.

Why Even Carbon Number, Chain Length, and Polymorphic Purity Make Hexatriacontane (630-06-8) Non‑Interchangeable with Other n‑Alkanes


Although n‑alkanes share the same generic formula CnH2n+2, their solid‑state polymorphic behaviour, heat‑of‑fusion profile, and the number of resolvable solid‑solid transitions change dramatically with chain length and parity [1]. For example, the even‑carbon congener n‑dotriacontane (C32) exhibits overlapping DSC peaks that prevent direct assignment of individual polymorphic transitions, whereas hexatriacontane yields three fully resolved endotherms under identical analytical conditions [2]. Moreover, blending hexatriacontane even with a chemically similar n‑alkane such as tricosane (C23) depresses its melting point by up to 18 K and alters the heat of fusion by as much as 6 % [3]. These sensitivity data demonstrate that casual substitution of another n‑alkane, or use of an undefined wax mixture, would deliver a fundamentally different thermal‑energy‑storage footprint, invalidate temperature‑calibration windows, and compromise reproducibility in any application that relies on the exact phase‑change sequence of hexatriacontane.

C32 (Dotriacontane) Overlapping polymorphic DSC peaks prevent direct assignment of individual transition enthalpies.
Paraffin Wax Blends Undefined carbon-number distribution leads to non-reproducible solid-phase transitions and enthalpy values.
Alkane Mixtures Blending with similar alkanes (e.g., tricosane) can shift the melting point and alter the total heat of fusion.

Hexatriacontane Quantitative Differentiation Evidence: DSC Resolution, Latent Heat, and Polymorphic Entropy Against the Closest Even‑Carbon n‑Alkanes


DSC Peak Resolution: Three Fully Separable Endotherms for Hexatriacontane versus Unresolved Overlaps for n‑Dotriacontane

In a direct head‑to‑head DSC study, n‑hexatriacontane (C36H74) consistently produced three well‑resolved endothermic peaks—monoclinic‑to‑orthorhombic, orthorhombic‑to‑hexagonal, and melting—when analysed with sample masses of 1.0–1.6 mg at a heating rate of 2.0 °C min⁻¹. Under identical conditions, n‑dotriacontane (C32H66) showed severe overlap between the first two polymorphic peaks; even with a smaller mass (1.10 mg) and a slower rate (1.0 °C min⁻¹), complete resolution was not achieved, and the enthalpy of the monoclinic‑to‑orthorhombic transition had to be estimated indirectly via a subtraction method [1].

DSC Peak Resolution
Head-to-head
Three fully resolved endotherms (C36) vs. severely overlapping peaks (C32) under identical DSC conditions.
Enables direct, software-based enthalpy assignment without ambiguous deconvolution.
1.0–1.6 mg, N₂, 2.0°C/min heating rate; power-compensated DSC.
Differential Scanning Calorimetry (DSC) polymorphism phase-change-material characterisation

Molar Entropy of Fusion: Hexatriacontane Exhibits ~15 % Higher Configurational Disorder on Melting than n‑Dotriacontane

From the same DSC dataset, the molar entropy of fusion (ΔSₘ) was determined as 243.4 J mol⁻¹ K⁻¹ (entropy units) for n‑hexatriacontane, compared to 211.6 J mol⁻¹ K⁻¹ for n‑dotriacontane [1]. This represents an absolute increase of 31.8 J mol⁻¹ K⁻¹ (≈15 % relative) and corresponds to a larger gain in configurational disorder upon melting, consistent with the longer molecular chain of hexatriacontane.

Molar Entropy of Fusion
Head-to-head
ΔSₘ = 243.4 J/mol·K (C36) vs 211.6 J/mol·K (C32), an absolute increase of 31.8 J/mol·K (~15%).
Indicates higher configurational disorder on melting, translating to larger latent heat per mole.
Power-compensated DSC, 99% purity, recrystallised samples.
Phase‑change thermodynamics entropy of fusion thermal energy storage density

Summative Phase‑Change Enthalpy: Hexatriacontane’s Combined Solid–Solid + Fusion Enthalpy Exceeds That of Smaller Even n‑Alkanes by 40–50 %

Cannabis Database compilations and NIST‑referenced data give a total room‑temperature‑to‑liquid enthalpy (sum of monoclinic‑to‑orthorhombic ΔH, orthorhombic‑to‑hexagonal ΔH, and fusion ΔH) for hexatriacontane of approximately 160–175 J g⁻¹ [1]. In contrast, n‑dotriacontane (C32) yields a fusion heat of ~156 J g⁻¹ and a much smaller polymorphic contribution (~17 J g⁻¹ for the monoclinic‑to‑orthorhombic step) [2]. When the full enthalpy budget from 25 °C to melt is compared, hexatriacontane stores 8–12 % more energy per unit mass than dotriacontane, and roughly 40–50 % more than shorter even‑chain alkanes such as n‑tetracosane (C24, ~120 J g⁻¹) that lack the polymorphic cascade.

Summative Phase-Change Enthalpy
Reported
Total enthalpy from 25°C to liquid: ~160–175 J/g for C36 vs ~120 J/g for C24 (tetracosane).
Broader stepped temperature window allows more heat to be extracted across a cascade.
Literature compilation; purity ≥98%, adiabatic calorimetry and DSC data.
Latent heat storage polymorphic enthalpy budget even‑carbon n‑alkane series

Melting‑Point Sensitivity to Composition: Hexatriacontane’s Temperature Window Can Be Tuned by Blending, but the Pure Compound Provides the Narrowest, Most Predictable Melt Interval

Binary mixtures of hexatriacontane with tricosane (C23) exhibit a melting‑point depression of up to 18 K and a non‑linear variation in heat of fusion of up to 6 % across the composition range [1]. While this tunability is valuable, it also demonstrates that any departure from pure hexatriacontane significantly broadens the effective phase‑change temperature window. For applications requiring a sharp, isothermal melt—such as micro‑actuators or precise thermal calibration standards—only the pure, single‑component alkane guarantees the narrowest melt range (~1–2 K).

Melting-Point Sensitivity
Class-level
Pure C36 melts within a narrow ~1–2 K interval; blending with C23 depresses the onset by ≤18 K.
Pure compound guarantees a sharp, predictable phase-change trigger for actuators and standards.
Binary C36+C23 mixtures; DSC data, non-linear enthalpy variation observed.
Phase‑change material blending melting‑point depression thermal actuator precision

Purity Determination via DSC van’t Hoff Analysis: Hexatriacontane Delivers a Self‑Consistent Purity Readout, Facilitating Quality Assurance

In binary solid–liquid equilibrium studies using DSC, hexatriacontane was employed as a model high‑aliphatic component, and its purity was successfully determined from the melting‑peak shape via the van’t Hoff equation, yielding results in good agreement with independent ultraviolet spectrophotometry [1]. This self‑reference capability is less robust for alkanes exhibiting poorly resolved polymorphic premelting (e.g., n‑dotriacontane) because the overlapping peaks distort the melt‑onset baseline and complicate the van’t Hoff linearisation.

Purity by DSC van’t Hoff
Reported
Self-consistent purity readout from melting-peak shape agrees with UV spectrophotometry.
Reduces need for a separate chromatographic assay during quality assurance.
Binary n-alkane + naphthalene model; van’t Hoff linearisation applied.
Purity analysis DSC van’t Hoff equation pharmaceutical‑grade alkane

Thermal Conductivity and Diffusivity Trends: Hexatriacontane’s Transport Properties Follow a Predictable Temperature Dependence, Enabling Engineering‑Grade Modelling

The thermal conductivity of pure n‑hexatriacontane, measured by the Hot Disk technique between 303 and 333 K, decreases monotonically with temperature, and thermal diffusivity derived from the measured values follows the same trend [1]. Although absolute conductivity values are not directly compared with other alkanes in this source, the availability of these temperature‑resolved transport data for the pure compound contrasts with the situation for many multi‑component waxes, where bulk conductivity is strongly dependent on the exact carbon‑number distribution and solid‑phase morphology.

Thermal Conductivity
Reported
Conductivity decreases monotonically from 303 to 333 K; diffusivity follows the same trend (Hot Disk).
Provides pure-compound transport data for engineering heat-transfer simulations.
Transient plane source method; temperature-resolved specific heat via TMDSC.
Thermal conductivity thermal diffusivity PCM heat‑transfer modelling

Hexatriacontane (630-06-8): Highest‑Value Application Scenarios Backed by Comparative Evidence


Mid‑Temperature (65–80 °C) Compact Latent Heat Storage with Multi‑Stage Enthalpy Extraction

Owing to its three sequential, fully resolved phase transitions spanning roughly 72–76 °C and a total enthalpy budget of 160–175 J g⁻¹, hexatriacontane is uniquely suited for thermal energy storage devices that can harvest heat across a stepped temperature cascade. This multi‑stage discharge profile, absent in lower‑carbon alkanes such as n‑dotriacontane or n‑tetracosane that exhibit fewer or unresolvable polymorphic events, allows a single PCM volume to serve both a sensible‑heat pre‑heating stage and a high‑latency isothermal holding stage, improving overall system exergy efficiency [1].

Precision Thermal Micro‑Actuators Requiring a Sharp, Isothermal Phase‑Change Trigger

The narrow melting interval (~1–2 K) of pure hexatriacontane, combined with the 15 % volumetric expansion upon melting reported in the literature, makes it an excellent active material for thermally triggered micro‑actuators and RF switches. The clean DSC baseline separation demonstrated in head‑to‑head comparisons with n‑dotriacontane confirms that the pure compound avoids the “pre‑melt” smearing that compromises actuation timing in competitive alkanes [2]. The known sensitivity of the melting point to alkane blending (up to 18 K depression) further reinforces the necessity of sourcing the pure, single‑chain substance rather than an inexpensive cut or mixture.

Gas Chromatography Retention‑Time Standard and System Performance Verification

As a pure, high‑molecular‑weight n‑alkane with a boiling point of ~497 °C and a well‑defined retention index, hexatriacontane is routinely included in multicomponent alkane standard mixtures for GC system qualification . Its single, sharp chromatographic peak, free of the isomeric interference common in branched alkanes, provides a reproducible high‑boiling anchor point for calculating linear retention indices of unknowns. The ability to verify purity by DSC van’t Hoff analysis without a separate assay streamlines the quality‑assurance workflow for certified reference material producers.

Model Compound for Wax Precipitation and Pipeline Flow‑Assurance Research

Hexatriacontane’s well‑characterised solubility in heptane and other organic solvents (measured between 280 and 350 K) and its distinct solid‑phase behaviour make it a preferred model compound for studying wax deposition kinetics in oil pipelines [3]. Compared with shorter alkanes, its precipitation temperature lies within the range encountered in deep‑water flowlines, and its polymorphic complexity better mimics the behaviour of real petroleum waxes than single‑phase n‑alkanes can.

Application
Selection Property
Validation Focus
Compact Latent Heat Storage
Multi-stage enthalpy profile with fully resolved phase transitions
DSC enthalpy budget verification across all polymorphic steps
Thermal Micro-Actuators
Narrow, isothermal melt interval of the pure single-component alkane
DSC peak purity and onset reproducibility assessment
GC Retention-Time Standard
High-purity, sharp chromatographic peak free of isomeric interferences
Retention index stability and system suitability testing
Wax Deposition Model Compound
Well-characterized solubility and polymorphic solid-phase behavior
Precipitation onset temperature and solid-phase identification

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